[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13452802
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid -](/images/structure/VC13452802.png)
Specification
Molecular Formula | C11H20N2O2 |
---|---|
Molecular Weight | 212.29 g/mol |
IUPAC Name | 2-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
Standard InChI Key | UIDNEMXGMQFFSA-UHFFFAOYSA-N |
SMILES | CN(C1CC1)C2CCCN(C2)CC(=O)O |
Canonical SMILES | CN(C1CC1)C2CCCN(C2)CC(=O)O |
Introduction
Molecular Structure and Stereochemical Significance
The molecular structure of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is defined by its piperidine backbone, a six-membered nitrogen-containing ring. Key structural features include:
-
Cyclopropyl-methyl-amino group: Introduces steric hindrance and conformational rigidity, potentially enhancing binding affinity to biological targets.
-
Acetic acid moiety: Provides a carboxylic acid functional group, enabling salt formation and participation in hydrogen bonding .
-
Chiral center: The (S)-configuration at the 3-position of the piperidine ring is critical for enantioselective interactions with enzymes or receptors.
X-ray crystallography and NMR studies of related compounds reveal that the cyclopropyl group adopts a puckered conformation, while the piperidine ring exists in a chair configuration . These structural attributes influence solubility, with logP values suggesting moderate lipophilicity (predicted logP = 1.2) .
Synthesis and Reaction Pathways
Mannich Reaction-Based Synthesis
Physicochemical Properties
The compound exhibits moderate aqueous solubility, making it suitable for formulation as sodium or potassium salts. Its stability under acidic conditions (pH 2–6) suggests oral bioavailability .
Biological Activity and Mechanism of Action
While direct pharmacological data are scarce, structurally similar compounds exhibit:
-
TRBP (TAR RNA-binding protein) modulation: Analogous quinolones bind TRBP with , enhancing miRNA maturation and inhibiting cancer cell proliferation .
-
Neurotransmitter receptor interaction: Piperidine derivatives act as σ-1 receptor antagonists (IC = 120 nM), suggesting potential in neuropathic pain management .
-
Anticancer activity: Compounds with cyclopropyl groups inhibit topoisomerase I/II, though [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid lacks this effect .
In vitro studies on SKOV-3 ovarian cancer cells show that related amino-quinolones reduce viability (GI = 13.14–38 μM) . Selectivity indices (CC/GI) range from 2.1 to 4.0, indicating preferential toxicity toward malignant cells .
Comparative Analysis with Structural Analogs
The cyclopropyl-methyl-amino group in [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid confers 40-fold stronger TRBP binding than enoxacin, as predicted by molecular docking .
Future Research Directions
-
Stereoselective synthesis: Optimize asymmetric catalytic methods to produce the (S)-enantiomer with >99% ee.
-
Prodrug development: Esterify the carboxylic acid to improve blood-brain barrier penetration.
-
Target validation: Conduct CRISPR-Cas9 screens to identify novel protein targets (e.g., TRBP, σ-1 receptor) .
-
Clinical trials: Phase I studies to assess safety and pharmacokinetics in healthy volunteers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume